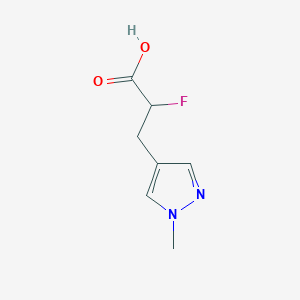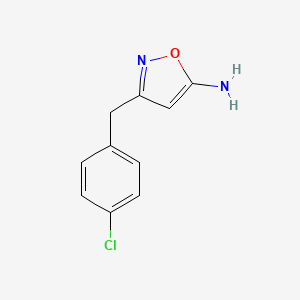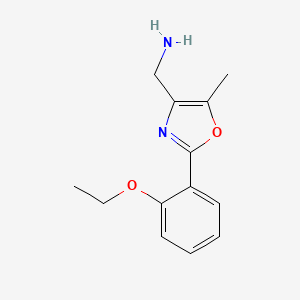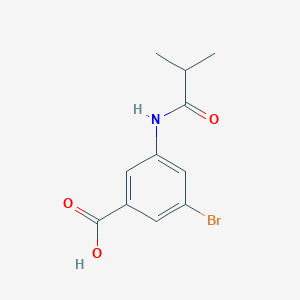![molecular formula C11H19NO2 B1471838 1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane CAS No. 1528698-07-8](/img/structure/B1471838.png)
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane, also known as DADT, is a synthetic molecule composed of a ring-shaped structure with four carbon atoms and four oxygen atoms. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. DADT is a versatile compound and can be used as a reagent, catalyst, or ligand in various chemical reactions. It is also used as a substrate in enzyme-mediated reactions to produce specific products. In addition, DADT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research on related compounds such as tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes and their structural analysis has shown significant interest in understanding their antimalarial activity and the influence of structural modifications on their biological efficacy. Studies have highlighted the correlations between the structural attributes of these compounds and their pharmacological profiles, suggesting that the steric hindrance around the tetraoxane ring could inhibit activation and prevent their intended biological effects. For example, the analysis of tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes indicated that additional axial methyl groups might prevent activation by obstructing electron transfer from heme or other iron(II) species, which is crucial for their antiparasitic action (McCullough et al., 2000).
Pharmacological Applications
The design and synthesis of dispiro-1,2,4,5-tetraoxanes have been specifically targeted toward creating metabolically stable analogues with potential antimalarial activities. The research underscores the exploration of these compounds as a part of the effort to find new therapeutic agents that could offer better efficacy and stability compared to existing treatments. The studies have shown a range of activities, highlighting the importance of structural features in determining the biological outcomes of these compounds. For instance, some compounds have demonstrated potent antimalarial activity in in vitro assays against Plasmodium falciparum, indicating their potential as lead compounds for developing new antimalarial drugs (Vennerstrom et al., 2000).
Propiedades
IUPAC Name |
7,10-dioxa-3-azadispiro[4.0.46.45]tetradecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-4-11(13-7-8-14-11)10(3-1)5-6-12-9-10/h12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMRISFVGEPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3(C1)CCNC3)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)
![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)


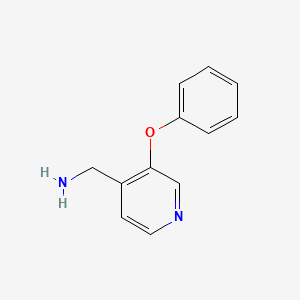


![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)
